5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-9(2)5-7-4(3-6)10-8-5/h3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRKCSVBMWLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600922-95-9 | |
| Record name | 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, exhibit significant anticancer properties. Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:
- Mechanism of Action : These compounds often interact with cellular signaling pathways and specific biomolecules, leading to altered cell growth and survival rates .
- Case Studies : A study by Maftei et al. highlighted that certain oxadiazole derivatives demonstrated IC50 values indicative of potent anticancer activity against various human tumor cell lines .
Antioxidant and Anti-inflammatory Activities
Compounds in the oxadiazole class have been reported to possess antioxidant and anti-inflammatory properties. These effects are crucial in mitigating oxidative stress-related diseases and inflammatory conditions:
- Research Findings : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and modulate inflammatory cytokines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several chemical reactions that create the oxadiazole ring structure. The general process includes:
- Starting Materials : The synthesis often starts with readily available precursors such as amidoximes.
- Reagents : Common reagents include ammonia or amines to facilitate the formation of the oxadiazole ring.
- Isolation and Purification : Following the reaction, products are purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
The ongoing exploration of this compound suggests several future research directions:
- Optimization of Anticancer Activity : Further modifications of the chemical structure could enhance its efficacy against various cancer types.
- Exploration of Additional Biological Activities : Investigating other potential therapeutic effects such as antimicrobial or antiviral properties could broaden its application scope.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins and enzymes, influencing their activity. The oxadiazole ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
1,2,4-Thiadiazole Derivatives
Replacing the oxygen atom in the oxadiazole ring with sulfur generates thiadiazole analogs. For example:
- 5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine (CAS 23964-52-5, C₄H₆ClN₃S) exhibits a thiadiazole core, where sulfur’s larger atomic size and lower electronegativity alter electronic distribution. This compound is used in agrochemical research but lacks the aminomethyl group, reducing its polarity compared to the target compound .
- N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS 157842-92-7, C₉H₉N₃S) incorporates a phenyl group, increasing aromaticity and lipophilicity. The absence of the aminomethyl group limits its hydrogen-bonding capacity .
1,2,5-Oxadiazole Derivatives
1,2,5-Oxadiazoles (furazans) differ in ring atom arrangement. For instance, 4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 607368-97-8) features a fused imidazopyridine system. The 1,2,5-oxadiazole ring exhibits higher thermal stability but reduced synthetic accessibility compared to 1,2,4-oxadiazoles .
Substituent Variations on the Oxadiazole Core
Alkyl/Aryl Substituents
- N-Methyl-N-[3-(5-Methyl-1,2,4-Oxadiazol-3-yl)benzyl]amine (CAS 852180-71-3, C₁₁H₁₃N₃O): The benzyl group introduces aromatic π-π interactions, enhancing binding to hydrophobic pockets in enzymes or receptors. However, the methyl group at position 5 reduces polarity compared to the aminomethyl group in the target compound .
Halogenated Derivatives
- This contrasts with the nucleophilic primary amine in the target compound, which is more suited for hydrogen bonding .
Aminoalkyl and Cyclic Amine Substituents
- 5-(Azetidin-3-yl)-N,N-Dimethyl-1,2,4-Oxadiazol-3-Amine Hydrochloride : The azetidine ring (a four-membered saturated amine) introduces conformational rigidity and enhanced basicity. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
- 2-(5-(2-Aminoethyl)-1,2,4-Oxadiazol-3-yl)-N,N-Dimethylethan-1-Amine Hydrochloride (CAS 2206824-71-5, C₈H₁₇ClN₄O): The ethylenediamine-like side chain may facilitate interactions with phosphate groups in biological targets, though increased flexibility could reduce binding specificity .
Pharmacological and Functional Comparisons
- The aminomethyl group in the target compound may similarly modulate ion channel interactions .
Biological Activity
5-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in drug development.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system has gained considerable attention for its unique bioisosteric properties and wide spectrum of biological activities. Compounds containing this moiety have been investigated for their potential as drugs targeting various diseases, including cancer and infections. The synthesis of oxadiazole derivatives often involves microwave irradiation techniques to enhance yields and reduce byproducts .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Several synthesized oxadiazole compounds have demonstrated MIC values ranging from 750 µg/mL to lower concentrations against various bacterial strains .
- Fungal Activity : The compound has also shown efficacy against fungal pathogens, with some derivatives exhibiting significant antifungal activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 500 |
| This compound | Escherichia coli | 750 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines using the MTT assay:
- Cytotoxicity : Compounds derived from the oxadiazole framework have shown promising cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer) with IC50 values indicating significant activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 13.62 |
| PC-3 | 21.74 |
| SNB-19 | 15.00 |
These findings suggest that modifications of the oxadiazole structure can lead to enhanced anticancer properties.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects:
- In Vivo Studies : Research indicated that oxadiazole derivatives could significantly reduce edema in carrageenan-induced paw edema models. The percentage of edema inhibition ranged from 23.6% to 82.3% compared to standard anti-inflammatory drugs like Indomethacin .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features. Key factors include:
- Substituents : Electron-withdrawing groups (e.g., fluoro, chloro) enhance antimicrobial and anticancer activities.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioactivity.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Notably, compounds with halogen substitutions exhibited superior antibacterial and antifungal properties compared to their unsubstituted counterparts .
- Multitarget Ligands : Research into multitarget-directed ligands incorporating the oxadiazole moiety revealed significant inhibitory effects on various cancer cell lines while maintaining low cytotoxicity towards normal cells. This highlights the potential for developing selective anticancer agents based on the oxadiazole scaffold .
Q & A
Q. How can green chemistry principles be applied to its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
